センキュノライド R

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

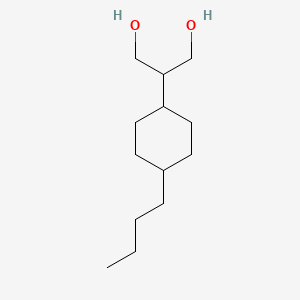

Senkyunolide R is a natural phthalide compound found in the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. It is known for its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases. Senkyunolide R has drawn significant interest due to its pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

科学的研究の応用

Senkyunolide R has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and synthesis of phthalides.

Biology: Research has shown that Senkyunolide R exhibits significant biological activities, including anti-inflammatory and antioxidant effects.

Medicine: The compound is being investigated for its potential therapeutic effects in treating cardiovascular and cerebrovascular diseases, as well as its neuroprotective properties.

Industry: Senkyunolide R is used in the development of pharmaceuticals and nutraceuticals due to its beneficial health effects

作用機序

Target of Action

It is known that senkyunolide i, a similar compound, has been studied for its potential as a cardio-cerebral vascular drug candidate

Mode of Action

Based on the studies on similar compounds, it can be hypothesized that senkyunolide r may interact with its targets to exert pharmacological effects such as analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects

Biochemical Pathways

It is known that similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, thrombosis, and tumor growth

Pharmacokinetics

It is known that similar compounds are rapidly absorbed in vivo and widely distributed in the kidneys, liver, and lungs . The metabolic pathway is mainly phase II metabolism

Result of Action

It is known that similar compounds have been shown to have various pharmacological effects, including analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects

Action Environment

It is known that similar compounds are relatively stable to heat, acid, and oxygen

生化学分析

Biochemical Properties

Senkyunolide R plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Senkyunolide R has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the anti-inflammatory properties of Senkyunolide R.

Cellular Effects

Senkyunolide R exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Senkyunolide R can inhibit the proliferation of vascular smooth muscle cells by downregulating the expression of proliferative genes . It also affects the cell signaling pathways involved in inflammation and apoptosis, thereby protecting cells from oxidative stress and inflammatory damage .

Molecular Mechanism

The molecular mechanism of Senkyunolide R involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Senkyunolide R binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . These molecular interactions contribute to the anti-inflammatory and protective effects of Senkyunolide R.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Senkyunolide R have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Senkyunolide R is relatively stable under various conditions, including heat, acid, and oxygen exposure . Long-term studies have shown that Senkyunolide R can maintain its anti-inflammatory and protective effects over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of Senkyunolide R vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of Senkyunolide R can effectively reduce inflammation and protect against oxidative stress without causing significant adverse effects . At high doses, Senkyunolide R may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Senkyunolide R is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, Senkyunolide R undergoes oxidation and hydrolysis, while in phase II metabolism, it undergoes conjugation reactions such as glucuronidation and sulfation . These metabolic pathways facilitate the elimination of Senkyunolide R from the body and influence its bioavailability and therapeutic efficacy .

Transport and Distribution

Senkyunolide R is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Additionally, Senkyunolide R interacts with transporters and binding proteins that facilitate its uptake and distribution in different tissues, including the liver, kidneys, and lungs . These interactions influence the localization and accumulation of Senkyunolide R within the body .

Subcellular Localization

The subcellular localization of Senkyunolide R plays a significant role in its activity and function. Senkyunolide R is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling molecules, while in the nucleus, it influences gene expression by interacting with transcription factors . These localization patterns are crucial for the biological effects of Senkyunolide R.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Senkyunolide R involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of specific aldehydes and ketones under acidic conditions to form the phthalide ring structure. The reaction conditions typically involve the use of strong acids like sulfuric acid or hydrochloric acid as catalysts, and the reactions are carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Senkyunolide R often involves the extraction and purification from the rhizomes of Ligusticum chuanxiong. The extraction process includes the use of solvents such as ethanol or methanol to isolate the compound, followed by chromatographic techniques to purify it. Advanced methods like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions

Senkyunolide R undergoes various chemical reactions, including:

Oxidation: Senkyunolide R can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert Senkyunolide R into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Senkyunolide R, such as hydroxylated, halogenated, or alkylated compounds. These derivatives often exhibit different pharmacological properties and can be used for further research and development .

類似化合物との比較

Senkyunolide R is often compared with other phthalides such as ligustilide and senkyunolide I. While all these compounds share similar pharmacological activities, Senkyunolide R is unique due to its superior stability, solubility, and bioavailability. This makes it a more promising candidate for drug development and therapeutic applications .

List of Similar Compounds

- Ligustilide

- Senkyunolide I

- Senkyunolide A

- Senkyunolide H

Senkyunolide R stands out among these compounds due to its enhanced pharmacokinetic properties and broader range of biological activities .

特性

IUPAC Name |

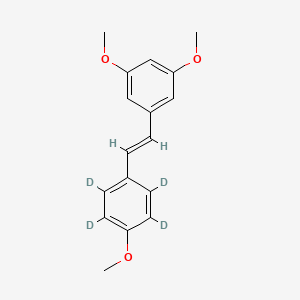

(3Z,6S,7S)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8+,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGANEFDEDYAJS-QPICXUTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)